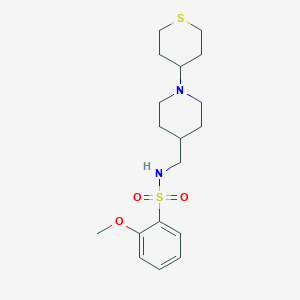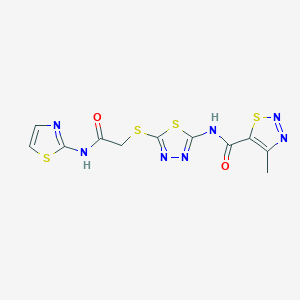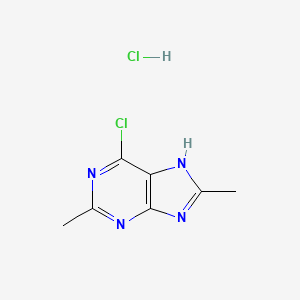![molecular formula C21H25N3O7S2 B2407980 3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 950316-90-2](/img/structure/B2407980.png)
3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a complex organic molecule. It contains a benzo[e][1,2,4]thiadiazine ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Single crystal X-ray diffraction is often used to determine the structure of such compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Benzothiadiazine derivatives are synthesized through various methods, including heterocyclization reactions that demonstrate the versatility of these compounds in organic synthesis. For instance, N-(chlorosulfonyl)imidoyl chlorides react regioselectively with anilines, leading to derivatives of 1,2,4-benzothiadiazine 1,1-dioxide. This method showcases the potential for generating structurally diverse compounds within this class, which could include derivatives similar to the compound of interest (Shalimov et al., 2016).
Biological Applications
Benzothiadiazine derivatives exhibit a range of biological activities. For example, compounds based on the 1,2,4-benzothiadiazine scaffold have been tested for anticancer activities against various cancer cell lines, demonstrating moderate to good inhibitory activity. This suggests the potential therapeutic applications of these compounds, including possibly the one , in cancer treatment (Kamal et al., 2011).
Pharmacological Relevance
Further exploration into the pharmacological relevance of benzothiadiazine derivatives has led to discoveries of their roles as allosteric modulators of receptors, indicating their potential in developing treatments for neurological disorders. For instance, certain benzothiadiazine derivatives have been identified as positive allosteric modulators of AMPA receptors, offering insights into novel therapeutic strategies for enhancing cognitive function without the excitotoxic side effects of direct agonists (Citti et al., 2016).
Radiosynthesis for Imaging
Benzothiadiazine derivatives have also been utilized in the development of PET tracers for imaging of Alzheimer's disease, illustrating their utility in diagnostic applications. The synthesis of carbon-11-labeled AMPAR allosteric modulators based on benzothiadiazine scaffolds for PET imaging underscores their potential in neuroscience research and diagnosis (Miao et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of the 2H-1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which have been studied for their potential biological activities.
Mode of Action
It is known that the compound is synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols
Propiedades
IUPAC Name |
3-(3,4-diethoxyphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7S2/c1-3-30-18-8-5-15(13-19(18)31-4-2)21-22-17-7-6-16(14-20(17)32(25,26)23-21)33(27,28)24-9-11-29-12-10-24/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEYYMILCAUDMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)



![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)
![1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2407909.png)
![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)


![1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one](/img/structure/B2407917.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/no-structure.png)